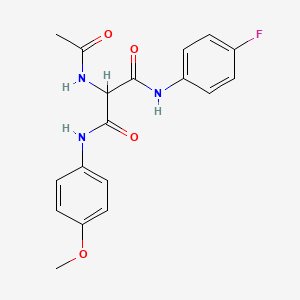

2-(乙酰氨基)-N~1~-(4-氟苯基)-N~3~-(4-甲氧基苯基)丙二酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

This compound is also known as CRL-40,940, flmodafinil, bisfluoromodafinil, and lauflumide . It is the bisfluoro analog of modafinil and is a eugeroic as well as a weak dopamine reuptake inhibitor . Its inventors claim that it is more effective than modafinil and adrafinil, with fewer side effects .

Molecular Structure Analysis

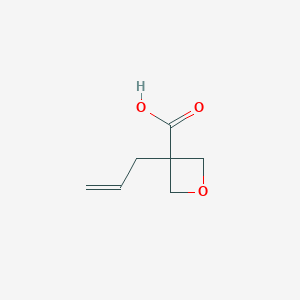

The molecular structure of this compound was elucidated using single-crystal X-ray diffraction technique . The compound crystallizes in the orthorhombic crystal system of P-21 21 21 space group . The molecular geometry and vibrational frequencies (FT-IR) of the compound have been calculated using the DFT/ (B3LYP) method with 6-311++ G (d, p) basis set .科学研究应用

杂环体系合成

研究深入探究了使用类似于“2-(乙酰氨基)-N1-(4-氟苯基)-N3-(4-甲氧基苯基)丙二酰胺”的衍生物合成杂环化合物。例如,N3-保护的 3-氨基-4H-吡啶并[1,2-a]嘧啶-4-酮和其他相关化合物的制备展示了该化合物在构建复杂杂环体系中的用途。这些体系因其潜在的生物活性和药理应用而备受关注 (Lovro Selič 等,1997).

电化学行为

衍生物的电化学行为已被研究,以了解其在各种化学反应和过程中的潜在应用。例如,对不对称 4-(邻硝基苯基)-1,4-二氢吡啶衍生物在质子介质中的电化学行为的研究揭示了这些化合物可能经历的还原和氧化途径的见解。这些知识对于它们在合成化学和新型化合物开发中的应用至关重要 (J. David 等,1995).

用于治疗用途的化学结构探索

探索与“2-(乙酰氨基)-N1-(4-氟苯基)-N3-(4-甲氧基苯基)丙二酰胺”相关的化学结构以用于潜在的治疗用途是另一个重要的研究领域。已合成结构相似的化合物并评估其生物活性,例如抑制特定酶或受体。例如,研究 4-乙酰氨基-2-(3,5-二甲基吡唑-1-基)-6-吡啶基嘧啶作为治疗帕金森氏症的 A2A 腺苷受体拮抗剂,突出了这些化学实体的潜在医学应用 (Xiaohu Zhang 等,2008).

安全和危害

作用机制

Target of Action

The compound, also known as 2-acetamido-N’-(4-fluorophenyl)-N-(4-methoxyphenyl)propanediamide , is a weak dopamine reuptake inhibitor . Dopamine reuptake inhibitors are a class of drugs that increase the levels of dopamine in the brain by blocking the transporters that remove it from the synapses. This results in an increase in the neurotransmission of dopamine, which is associated with mood, attention, and reward mechanisms in the brain .

Mode of Action

As a weak dopamine reuptake inhibitor, this compound works by binding to the dopamine transporter and blocking the reuptake of dopamine, thereby increasing the extracellular concentrations of dopamine . This leads to increased dopamine neurotransmission, which can have various effects depending on the specific neuronal pathways involved .

Pharmacokinetics

As a dopamine reuptake inhibitor, it is likely to be well-absorbed and distributed throughout the body, particularly in areas with high concentrations of dopamine transporters .

Result of Action

The primary result of the action of this compound is an increase in dopaminergic neurotransmission. This can lead to a variety of effects, depending on the specific dopaminergic pathways involved. For example, it may lead to increased alertness, attention, and cognitive performance, as well as changes in mood .

Action Environment

The action of this compound can be influenced by various environmental factors. For example, the presence of certain substances, such as other drugs or neurotransmitters, can affect its binding to the dopamine transporter and thus its efficacy . Additionally, factors such as pH and temperature can influence its stability .

属性

IUPAC Name |

2-acetamido-N-(4-fluorophenyl)-N'-(4-methoxyphenyl)propanediamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18FN3O4/c1-11(23)20-16(17(24)21-13-5-3-12(19)4-6-13)18(25)22-14-7-9-15(26-2)10-8-14/h3-10,16H,1-2H3,(H,20,23)(H,21,24)(H,22,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSLJKVBWJLKNOC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC(C(=O)NC1=CC=C(C=C1)OC)C(=O)NC2=CC=C(C=C2)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18FN3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-chloro-N-{3-[1-(2-ethylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}benzamide](/img/structure/B2942314.png)

![1-[(3-Ethyloxetan-3-yl)methyl]-N-[(E)-3-methylsulfonylprop-2-enyl]triazole-4-carboxamide](/img/structure/B2942315.png)

![6'-Bromospiro[cyclopentane-1,3'-indolin]-2'-one](/img/structure/B2942316.png)

![N-[[4-(Furan-2-yl)thiophen-2-yl]methyl]-1-methylpyrazole-4-sulfonamide](/img/structure/B2942317.png)

![1-[3-(2,3-Dimethylphenyl)-1-bicyclo[1.1.1]pentanyl]-N-methylmethanamine](/img/structure/B2942319.png)

![(E)-ethyl 2-(4-hydroxybenzylidene)-7-methyl-3-oxo-5-phenyl-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B2942320.png)

![N-ethyl-N-((1-ethyl-1H-benzo[d]imidazol-2-yl)methyl)ethanamine hydrochloride](/img/structure/B2942321.png)

![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3,4-difluorobenzamide](/img/structure/B2942329.png)

![N-(2,5-dimethylphenyl)-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide](/img/structure/B2942332.png)

![[2-Oxo-2-[2-(trifluoromethyl)anilino]ethyl] 2-(4-chlorophenyl)acetate](/img/structure/B2942335.png)